The synthesis of V-0219 involved an enantioselective approach to produce its active (S)-enantiomer, which demonstrated notable oral efficacy in animal models. The synthetic pathway began with the identification of a hit compound from a library of approximately 2500 compounds, leading to the development of derivatives with various piperidine substituents. The final structure, characterized by a morpholine ring and an oxadiazole moiety, was optimized for improved biological activity .
V-0219 has a complex molecular structure that includes several functional groups contributing to its biological activity. The structure can be represented as follows:
The stereocenter in V-0219 is critical for its activity, as studies have shown that the (S)-enantiomer is responsible for its pharmacological effects .
V-0219 undergoes various chemical reactions that are essential for its interaction with GLP-1R. As a positive allosteric modulator, it enhances the receptor's response to endogenous glucagon-like peptide-1 without directly activating the receptor itself.
The mechanism by which V-0219 exerts its effects involves modulation of GLP-1R signaling pathways. By binding to an allosteric site on the receptor, V-0219 enhances the receptor's affinity for its natural ligand, glucagon-like peptide-1.
The physical and chemical properties of V-0219 are crucial for its development as a therapeutic agent.
These properties are essential for determining dosing regimens and formulation strategies for clinical use.
V-0219 has significant potential applications in scientific research and clinical settings:
The convergence of obesity and type 2 diabetes mellitus (T2DM)—termed "diabesity"—represents a critical global health challenge. As of 2022, over 890 million adults worldwide live with obesity, while approximately 589 million have diabetes, with projections indicating a rise to 853 million diabetic patients by 2050 [2] [7]. This syndemic is fueled by urbanization, aging populations, physical inactivity, and obesogenic environments, with low- and middle-income countries bearing >81% of the diabetes burden [7] [10]. The economic impact is staggering, with obesity-related costs predicted to reach $3 trillion annually by 2030 [2].
Current T2DM management relies on escalating drug therapies (e.g., metformin, sulfonylureas, insulin), which often exhibit declining efficacy due to progressive β-cell loss [1] [9]. These agents primarily address hyperglycemia but fail to target obesity's pathophysiological role in insulin resistance. Injectable peptide-based GLP-1 receptor agonists (GLP-1RAs; e.g., semaglutide) offer improved glycemic control and weight loss but face limitations:
GLP-1(7-36)-NH₂, an incretin hormone secreted by intestinal L-cells, enhances glucose-dependent insulin secretion, suppresses glucagon release, delays gastric emptying, and promotes satiety via central nervous system receptors [3] [5] [8]. Native GLP-1 has a fleeting 1-2 minute half-life due to rapid degradation by dipeptidyl peptidase-4 (DPP-4) [5]. GLP-1RAs mimic GLP-1's actions while resisting enzymatic breakdown, making them potent agents for diabesity management. Beyond glycemic control, they demonstrate pleiotropic benefits including:
Table 1: Metabolic Actions of GLP-1 Receptor Activation
Target Tissue | Primary Metabolic Effects | Molecular Mechanisms |
---|---|---|
Pancreatic β-cells | Glucose-dependent insulin secretion ↑ | cAMP/PKA signaling ↑, Kₐₜₚ channel closure |
Hypothalamus | Appetite suppression ↓, Satiety ↑ | POMC/CART neuron activation |
Liver | Gluconeogenesis ↓, Lipogenesis ↓ | AMPK/mTOR pathway modulation |
Adipose Tissue | Lipolysis ↑, Adipose browning ↑ | FNDC5 expression via CREB |
Cardiovascular System | Endothelial function ↑, Inflammation ↓ | PI3K/Akt pathway activation |
CAS No.: 655-05-0
CAS No.:
CAS No.:
CAS No.:
CAS No.: 116371-66-5
CAS No.: 177194-36-4